Dimethyl(piperidin-2-yl)phosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-dimethylphosphorylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP/c1-10(2,9)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQGPVKQRKTOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Dimethyl Piperidin 2 Yl Phosphine Oxide
Direct Synthesis Strategies and Precursors
Several direct methods have been established for the synthesis of the dimethyl(piperidin-2-yl)phosphine oxide core structure. These strategies primarily involve the formation of the crucial carbon-phosphorus (C-P) bond through phosphinylation of piperidine (B6355638) precursors, oxidation of the corresponding phosphine (B1218219), or transition metal-catalyzed coupling reactions.
Direct phosphinylation of piperidine-related structures represents a straightforward approach to the target compound. One of the most effective methods is the Phospha-Mannich or Kabachnik-Fields-type reaction. This condensation involves reacting dimethylphosphine (B1204785) oxide (HP(O)Me₂) with cyclic imines or monoprotected diamines under acidic conditions. vulcanchem.comresearchgate.net This scalable route can produce various saturated heterocyclic phosphine oxides, including piperidine derivatives, in moderate to good yields. vulcanchem.com
Another powerful strategy is the one-pot multiphosphinylation of pyridine (B92270). arkat-usa.org In this process, pyridine reacts directly with a secondary phosphine oxide, such as dimethylphosphine oxide, in a neat reaction to yield tris(dimethylphosphinoyl)piperidine. The proposed mechanism involves an initial reversible protonation of the pyridine ring by the phosphine oxide, followed by covalent bond formation. arkat-usa.org The addition of subsequent phosphine oxide molecules stabilizes the piperidine ring, preventing the reverse reaction back to the aromatic pyridine. arkat-usa.org This method provides access to piperidinyl phosphine oxides with a high phosphorus-to-carbon ratio in moderate to excellent yields (42-99%). arkat-usa.org
Table 1: Examples of Phosphinylation Reactions
| Precursor | Reagent | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine (via cyclic imine) | Dimethylphosphine oxide (HP(O)Me₂) | Phospha-Mannich | This compound | 44–60% | vulcanchem.comresearchgate.net |
This table is interactive. Click on the headers to sort the data.
The oxidation of a pre-formed tertiary phosphine is a fundamental and widely used method for the synthesis of phosphine oxides. thieme-connect.de This two-step approach first requires the synthesis of the corresponding tertiary phosphine, in this case, dimethyl(piperidin-2-yl)phosphine. This intermediate is often prepared through methods such as the reaction of a metal phosphide (B1233454) with an alkylating agent or a chlorophosphine with an organometallic reagent. thieme-connect.de
Once the tertiary phosphine is obtained, it is oxidized to the final phosphine oxide. The strong P=O bond makes this transformation energetically favorable. thieme-connect.de A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice for this purpose. thieme-connect.de For many alkyl(aryl)phosphine derivatives, the synthesis and subsequent oxidation are performed sequentially without the isolation of the intermediate phosphine. thieme-connect.de
Table 2: General Scheme for Oxidation of Tertiary Phosphine
| Reactant | Oxidizing Agent | Product | Notes | Reference |
|---|
This table is interactive. Click on the headers to sort the data.
Transition metal-catalyzed cross-coupling reactions are a powerful and versatile tool for forming C-P bonds, providing another route to this compound and its analogues. researchgate.netscribd.com Palladium and nickel are the most commonly used metals for this transformation. sustech.edu.cnresearchgate.net These reactions typically involve the coupling of a secondary phosphine oxide, like dimethylphosphine oxide (HP(O)Me₂), with an organohalide or triflate. enamine.netscribd.com
For example, palladium catalysts, often in conjunction with specific ligands like Xantphos, can effectively couple dimethylphosphine oxide with aryl or heteroaryl halides under basic conditions to form the desired C-P bond. google.com A representative system might involve Pd(OAc)₂ as the catalyst, Xantphos as the ligand, and K₃PO₄ as the base in a solvent like DMF at elevated temperatures. google.com
An alternative strategy involves the palladium-catalyzed coupling of HP(O)Me₂ with vinyl triflate intermediates generated from ketones. vulcanchem.com The resulting unsaturated phosphine oxide can then be hydrogenated to yield the saturated piperidine ring, providing access to substituted this compound derivatives. vulcanchem.com Nickel-based catalysts have also been developed for the C-P coupling of (het)aryl tosylates with secondary phosphine oxides, expanding the scope of available starting materials. researchgate.net
Table 3: Examples of Transition Metal-Catalyzed C-P Coupling Systems
| Metal Catalyst | Ligand | Coupling Partners | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Xantphos | Aryl/Heteroaryl Halide + HP(O)Me₂ | (Het)Aryl Dimethylphosphine Oxide | enamine.netgoogle.com |
| Palladium (Pd) | Various | Vinyl Triflate + HP(O)Me₂ | Unsaturated Phosphine Oxide | vulcanchem.com |
*L3 = 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine This table is interactive. Click on the headers to sort the data.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound is critical, as the biological activity of chiral molecules often depends on their absolute configuration. Both enantioselective and diastereoselective methods have been developed to control the stereochemistry at the C2 position of the piperidine ring and/or at the phosphorus atom.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For phosphine oxides, this can be achieved through asymmetric catalysis or the use of chiral auxiliaries. Transition metal-catalyzed reactions are particularly well-suited for this purpose. For instance, a palladium-catalyzed intermolecular hydrophosphinylation of 1,3-dienes has been developed to produce chiral allylic phosphine oxides with high enantioselectivity (up to 98:2 er). escholarship.org By using a chiral ligand with the palladium catalyst, the phosphine oxide adds across the diene in a highly controlled manner, creating a chiral center. Subsequent modification of the remaining double bond could lead to chiral piperidine derivatives.
Another approach involves the diastereoselective addition of dimethylphosphine oxide to chiral imines derived from enantiopure auxiliaries, such as Ellman's amides. researchgate.net The chiral auxiliary directs the addition to one face of the imine, leading to a product with high diastereomeric excess. Subsequent cleavage of the auxiliary group affords the enantiomerically enriched amino phosphine oxide.
Diastereoselective synthesis is essential when a molecule contains two or more stereocenters, aiming to form one diastereomer preferentially over others. The synthesis of substituted piperidine rings often creates such scenarios. A powerful strategy for controlling diastereoselectivity is catalyst control. In a diastereodivergent synthesis, the choice of a specific enantiomer of the catalyst's chiral ligand can selectively produce either the (R,R) or (R,S) diastereomer from the same starting materials. escholarship.org This has been demonstrated in the coupling of dienes and enantiopure phosphine oxides, where using different enantiomers of the ligand L3 resulted in diastereomeric ratios of 95:5 and 91:9, respectively. escholarship.org
Michael-type additions also offer a route for diastereoselective synthesis. The addition of anions generated from secondary phosphine oxides to the α,β-double bond of chiral 1,2-dihydrophosphinine oxides has been shown to proceed with high diastereoselectivity, creating products with a new stereocenter in a controlled fashion. researchgate.net Similarly, the Ti(OPr-i)₄-mediated three-component condensation of enantiomeric Ellman's amides, dimethylphosphine oxide, and various aldehydes proceeds with high diastereoselectivity to form α-amino dimethylphosphine oxides. researchgate.net
Table 4: Examples of Stereoselective Syntheses
| Method | Key Feature | Stereochemical Outcome | Example | Reference |
|---|---|---|---|---|
| Asymmetric Hydrophosphinylation | Pd-catalyst with chiral ligand | High enantioselectivity (e.g., 98:2 er) | Coupling of dienes with phosphine oxides | escholarship.org |
| Auxiliary-Controlled Addition | Ellman's amide as chiral auxiliary | High diastereoselectivity | Addition of HP(O)Me₂ to chiral aldimines | researchgate.net |
| Diastereodivergent Catalysis | Choice of catalyst's ligand enantiomer | Selective formation of different diastereomers (e.g., 95:5 dr vs 91:9 dr) | Pd-catalyzed coupling of dienes and chiral phosphine oxides | escholarship.org |
This table is interactive. Click on the headers to sort the data.
Derivatization and Functionalization of the Piperidine Moiety
The piperidine ring of this compound offers several sites for derivatization and functionalization, allowing for the synthesis of a diverse range of analogues. These modifications are crucial for tuning the molecule's physicochemical properties and for constructing more complex molecular architectures. Research has primarily focused on modifications at the nitrogen atom and the carbon atoms of the piperidine ring.
A key strategy for functionalization involves the C-H functionalization of the piperidine ring. The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce substituents at the C2 position. The stereoselectivity of this transformation is highly dependent on the catalyst used, with some rhodium catalysts providing high diastereoselectivity. nih.gov
Another approach involves the functionalization of the nitrogen atom of the piperidine ring. The secondary amine in this compound is nucleophilic and can readily react with various electrophiles. For example, N-alkylation or N-arylation can be achieved by reacting the parent compound with alkyl halides or aryl halides, often under basic conditions or using palladium-catalyzed cross-coupling reactions. google.com This allows for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives.
The table below summarizes representative methods for the functionalization of the piperidine moiety in related systems, which are applicable to this compound.
Table 1: Methods for Functionalization of the Piperidine Moiety
| Position | Reaction Type | Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| C2 | C-H Functionalization | Rhodium Catalysts (e.g., Rh₂(R-TPPTTL)₄), Diazo Compounds | Introduction of arylacetate groups with high diastereoselectivity. | nih.gov |
| C4 | C-H Functionalization | Rhodium Catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄), N-α-oxoarylacetyl-piperidines | Generation of 4-substituted analogues. | nih.gov |
| C3 | Cyclopropanation/Ring-Opening | Rhodium Catalyst, N-Boc-tetrahydropyridine, Reductive Ring Opening | Indirect method to introduce substituents at the C3 position. | nih.govnih.gov |
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and active compounds, including heterocyclic structures like piperidines and organophosphorus compounds like phosphine oxides. nih.govsciencepublishinggroup.com The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.
For the synthesis of piperidine-containing compounds, green approaches often focus on replacing traditional, hazardous methods like the Dieckman condensation with more efficient alternatives. nih.gov This includes developing processes that minimize waste, avoid toxic solvents, and reduce the number of synthetic steps. An efficient, green chemistry approach for N-substituted piperidones, which are precursors to functionalized piperidines, has been developed, highlighting the potential for more sustainable manufacturing processes for this class of compounds. nih.gov
In the context of phosphine oxide synthesis, green methodologies aim to circumvent the use of harsh reagents and improve atom economy. A notable development is the photoinduced, metal-free synthesis of C2-linked phosphine oxides. rsc.org This method utilizes visible light photocatalysis for the radical difunctionalization of acetylene, proceeding under mild conditions (room temperature, 1 atm) with 100% atom economy. rsc.org Such strategies avoid the need for transition metal catalysts, which can be toxic and costly to remove from the final product. Adopting similar photocatalytic or other greener coupling methods for the synthesis of this compound could significantly reduce the environmental impact of its production.
The table below contrasts traditional synthetic methods with potential green chemistry alternatives applicable to the synthesis of this compound and its precursors.
Table 2: Comparison of Traditional and Green Synthetic Approaches
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Alternative | Reference |
|---|---|---|---|---|
| Piperidine Ring Formation | Classical Dieckman Condensation | Improved routes for N-substituted piperidones | Higher efficiency, fewer side products, avoids harsh reagents. | nih.gov |
| C-P Bond Formation | Palladium-catalyzed cross-coupling with aryl halides | Photoinduced, metal-free radical reactions | Avoids transition metal catalysts, mild reaction conditions, 100% atom economy. | rsc.org |
Coordination Chemistry of Dimethyl Piperidin 2 Yl Phosphine Oxide with Metal Centers
Ligand Binding Modes and Coordination Geometries
Dimethyl(piperidin-2-yl)phosphine oxide exhibits versatile coordination behavior, acting as a monodentate, bidentate chelating, or bridging ligand. researchgate.net The specific coordination mode adopted depends on several factors, including the metal center's identity, its oxidation state, the presence of other ligands, and the reaction conditions.
The most common coordination mode for phosphine (B1218219) oxides involves the oxygen atom of the P=O group, which acts as a hard Lewis base. wikipedia.org In the case of this compound, monodentate coordination through the phosphoryl oxygen is frequently observed. This type of interaction is typical for hard metal centers. wikipedia.org In such complexes, the piperidine (B6355638) nitrogen atom remains uncoordinated. This binding mode is also seen in related phosphine oxide ligands, where coordination occurs exclusively through the phosphoryl oxygen. staffs.ac.uknih.gov The geometry at the phosphorus atom remains tetrahedral upon coordination, although a slight elongation of the P-O bond is typically observed, consistent with the stabilization of the ionic resonance structure upon complexation. wikipedia.org
This compound can also act as a bridging ligand, linking two or more metal centers to form polymetallic complexes. researchgate.net This can occur in several ways. For instance, the phosphine oxide oxygen can bridge two metal ions. Alternatively, the ligand can bridge two metal centers by coordinating to one metal via the phosphine oxide oxygen and to another via the piperidine nitrogen. This versatility in bridging modes allows for the construction of complex polynuclear architectures with potentially interesting magnetic or catalytic properties. researchgate.net
Stability and Lability of Metal Complexes
The stability of metal complexes with this compound is influenced by the coordination mode. Chelation generally leads to enhanced thermodynamic stability, known as the chelate effect. The resulting five-membered ring is typically stable.
However, the phosphine oxide group is considered a relatively weak Lewis base, and its bond to a metal center can be labile. wikipedia.org This hemilabile nature, where one donor (the phosphine oxide) can dissociate while the other (the piperidine nitrogen) remains coordinated, is a significant feature. researchgate.netchemrxiv.org This property can be crucial in catalysis, allowing for the temporary opening of a coordination site to accommodate a substrate molecule. chemrxiv.org The lability is also dependent on the nature of the metal ion; hard metal ions will form more stable bonds with the hard phosphine oxide oxygen. wikipedia.org
Electronic and Steric Properties of this compound as a Ligand
The electronic and steric properties of a ligand are crucial in determining the structure, stability, and reactivity of its metal complexes. ucla.edunsf.gov
Electronic Properties: The phosphine oxide group is a strong σ-donor and a poor π-acceptor. researchgate.net The lone pairs on the oxygen atom are primarily responsible for its Lewis basicity. wikipedia.org The electronic nature of the substituents on the phosphorus atom influences the electron density on the oxygen and thus its donor strength. The two methyl groups in this compound are electron-donating, which should enhance the basicity of the phosphoryl oxygen compared to, for example, triphenylphosphine (B44618) oxide. The piperidine nitrogen acts as a typical secondary amine donor.
Steric Properties: The steric bulk of this compound is primarily dictated by the piperidine ring and the methyl groups attached to the phosphorus atom. The piperidine ring, with its chair-like conformation, imposes significant steric constraints around the metal center. nsf.gov The concept of the Tolman cone angle is often used to quantify the steric bulk of phosphine-based ligands, although it is less straightforwardly applied to bidentate ligands. ucla.edu Nevertheless, the steric hindrance provided by the ligand can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to other molecules, which is particularly relevant in catalysis. ucla.edunsf.gov
A summary of the key properties is presented in the table below:
| Property | Description |
| Electronic Effect | Strong σ-donor from the phosphine oxide oxygen, influenced by electron-donating methyl groups. Secondary amine nitrogen provides an additional donor site. |
| Steric Effect | Significant steric bulk arising from the piperidine ring and dimethylphosphinoyl group, influencing coordination geometry and reactivity. |
Influence of Ligand Stereochemistry on Coordination Behavior
This compound is a chiral ligand due to the stereocenter at the 2-position of the piperidine ring. The stereochemistry of this ligand can have a profound impact on the coordination process and the properties of the resulting metal complexes. researchgate.netvulcanchem.com
Computational and Theoretical Investigations of Dimethyl Piperidin 2 Yl Phosphine Oxide
Quantum Chemical Calculations on Ligand Electronic Structure and Reactivity
Methods like Density Functional Theory (DFT) are commonly employed to calculate various electronic descriptors. acs.org Key properties investigated include the ligand's proton affinity, ionization potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, often analyzed through methods like Mulliken population analysis, reveals the charge distribution across the molecule. researchgate.net For phosphine (B1218219) oxides, the basicity of the phosphoryl (P=O) group is a critical parameter, which has been shown to increase with the number of P-bonded amino groups. researchgate.net
The presence of the piperidine (B6355638) ring introduces conformational flexibility. Quantum chemical calculations can determine the relative energies of different chair and boat conformations of the piperidine ring and the orientation of the dimethylphosphine (B1204785) oxide substituent (axial vs. equatorial). This conformational analysis is crucial as the ligand's geometry directly impacts its coordination to a metal center and its steric influence within a catalyst. cuvillier.de The inversion barrier at the phosphorus center in phosphines is generally high (125-145 kJ/mol), ensuring configurational stability at the P-stereocenter under ambient conditions. cuvillier.de
Table 1: Representative Calculated Electronic Properties for Phosphine Ligands This table illustrates typical electronic properties that would be calculated for Dimethyl(piperidin-2-yl)phosphine oxide, with comparative data for related phosphine ligands.
| Property | Triphenylphosphine (B44618) (PPh₃) | Tricyclohexylphosphine (PCy₃) | Representative Aminophosphine Oxide |
| HOMO Energy (eV) | -5.8 | -5.5 | -6.2 |
| LUMO Energy (eV) | -0.5 | 0.8 | -0.1 |
| Calculated Dipole Moment (Debye) | 1.45 | 1.80 | 4.5 - 5.5 |
| Proton Affinity at P (kcal/mol) | 230 | 245 | N/A (P=O is the basic site) |
| P=O Basicity (Calculated) | N/A | N/A | High |
Note: Data are representative values from computational studies on similar ligand classes and are for illustrative purposes.
Density Functional Theory (DFT) Studies of Reaction Mechanisms in Catalysis
DFT has proven to be a powerful tool for mapping out the entire catalytic cycle, providing detailed mechanistic insights that are often difficult to obtain experimentally. caltech.edu For a catalyst incorporating this compound, DFT studies would focus on the key elementary steps of a catalytic reaction, such as oxidative addition, migratory insertion, transmetalation, and reductive elimination.
By calculating the geometries and energies of reactants, transition states, and intermediates along the reaction coordinate, a complete energy profile of the catalytic cycle can be constructed. nih.gov These studies can reveal the rate-determining step of the reaction and how the electronic and steric properties of the ligand influence the activation barriers. For instance, DFT calculations can model the dissociation of the phosphine ligand from the metal center, a crucial step for catalyst initiation in many cross-coupling reactions. caltech.edu
In the context of asymmetric catalysis, a key application of DFT is to understand the origin of enantioselectivity. By modeling the transition states leading to the major and minor enantiomeric products, the energy difference between these diastereomeric pathways can be calculated. This energy difference directly correlates with the predicted enantiomeric excess (ee) of the reaction. For a P-stereogenic ligand like this compound, such calculations would illuminate how the chiral environment created by the ligand directs the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.
Molecular Dynamics Simulations of Ligand-Substrate Interactions
While quantum chemical methods provide detailed electronic information, they are often computationally expensive for large systems and for exploring the dynamic nature of molecular interactions over time. Molecular Dynamics (MD) simulations address this by modeling the motion of atoms and molecules, providing insights into the dynamic behavior of the catalyst and its interactions with the substrate and solvent.
For a flexible ligand like this compound, MD simulations can explore its conformational landscape within the coordination sphere of a metal catalyst. This is particularly important for understanding how the ligand's flexibility might allow the catalyst to accommodate different substrates or adopt specific geometries during the catalytic cycle.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are especially powerful. tuwien.at In this approach, the reactive core of the system (e.g., the metal center, the ligand, and the substrate) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules, counterions) is treated with more computationally efficient molecular mechanics. This allows for the simulation of large, realistic systems over timescales of hundreds of picoseconds, capturing the dynamic interplay between the catalyst and its environment. tuwien.at Such simulations can be used to generate free energy profiles for key reaction steps, such as ligand association/dissociation, providing a more dynamic picture of the catalytic process. tuwien.at
Prediction of Catalytic Performance and Selectivity Based on Computational Models
A major goal of computational catalysis is to move from rationalization to prediction. By establishing relationships between calculated ligand properties and experimentally observed catalytic outcomes (e.g., reaction rates, yields, and selectivity), predictive models can be developed. bris.ac.uk
These models often rely on quantitative structure-activity relationships (QSAR) or quantitative structure-selectivity relationships (QSSR). A variety of computational descriptors for phosphine ligands have been developed to quantify their steric and electronic properties. Steric descriptors like the Tolman cone angle or the percent buried volume (%Vbur) quantify the steric bulk of a ligand, which is crucial for catalyst stability and selectivity. tuwien.at Electronic descriptors, such as the Tolman Electronic Parameter (TEP) derived from the CO stretching frequency of a Ni(CO)₃L complex, quantify the net electron-donating ability of the ligand. bris.ac.uk
For this compound, one would first calculate these key descriptors. Then, by comparing these values to those of a library of known ligands with established catalytic performance, it is possible to predict its potential efficacy in a given reaction. rsc.org For example, a ligand with specific steric and electronic properties might be predicted to be highly active and selective for a particular cross-coupling reaction. acs.org These predictive models, often enhanced by machine learning algorithms trained on large datasets of computational and experimental data, are becoming increasingly valuable for the in silico design of new, high-performance ligands and catalysts, accelerating the discovery process. tuwien.atrsc.org
Table 2: Key Computational Descriptors for Ligand Performance Prediction This table shows important descriptors used to computationally model and predict the performance of phosphine ligands.
| Descriptor | Type | Information Provided | Relevance to this compound |
| Tolman Cone Angle (°) | Steric | Measures the solid angle occupied by the ligand at a standard M-P distance. | Would quantify the steric bulk, influencing access to the metal center. |
| Percent Buried Volume (%Vbur) | Steric | The percentage of the volume of a sphere around the metal that is occupied by the ligand. tuwien.at | Provides a more nuanced measure of steric hindrance within the coordination sphere. |
| Tolman Electronic Parameter (TEP, cm⁻¹) | Electronic | Derived from the ν(CO) frequency in [Ni(CO)₃L] complexes; measures net electron donation. bris.ac.uk | Would indicate its electron-donating strength, affecting the reactivity of the metal center. |
| Ligand Binding Energy (kcal/mol) | Energetic | The calculated energy required to dissociate the ligand from the metal center. | Predicts catalyst initiation rates and stability. caltech.edu |
Advanced Spectroscopic and Structural Characterization Methodologies for Dimethyl Piperidin 2 Yl Phosphine Oxide and Derived Complexes
X-ray Crystallography for Absolute Configuration and Coordination Geometries
While no specific crystallographic data for Dimethyl(piperidin-2-yl)phosphine oxide complexes are available in the searched literature, the principles of analysis are well-established. For a hypothetical complex, crystallographic analysis would reveal:
The coordination mode of the ligand, confirming whether it binds to the metal center solely through the phosphine (B1218219) oxide oxygen or acts as a bidentate P,N-ligand.
The precise bond distance between the metal and the phosphoryl oxygen (M-O), which is a key indicator of the bond's strength.
The geometry at the metal center (e.g., tetrahedral, square planar, octahedral), influenced by the steric and electronic properties of the ligands.
Inter- and intramolecular interactions, such as hydrogen bonding involving the piperidine (B6355638) N-H group, which can influence the crystal packing.
Table 1: Illustrative X-ray Crystallographic Data for a Hypothetical Metal Complex (Note: This table is a hypothetical representation as specific data for the target compound was not found.)
| Parameter | Expected Observation | Significance |
| Absolute Configuration | R or S at the C2 position of the piperidine ring. | Confirms the stereochemistry of the chiral ligand within the complex. |
| Coordination Number | Typically 4, 5, or 6, depending on the metal and other ligands. | Defines the primary coordination sphere of the metal. |
| M-O Bond Length | Varies with the metal ion (e.g., 2.0 - 2.4 Å). | Shorter bonds indicate stronger ligand-to-metal coordination. |
| Piperidine Conformation | Typically a chair conformation. | Reveals the lowest energy conformation of the ligand upon coordination. |
| Coordination Geometry | e.g., Distorted tetrahedral, trigonal bipyramidal, or octahedral. | Describes the spatial arrangement of ligands around the central metal atom. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and in the solid state. For this compound complexes, multinuclear NMR (¹H, ¹³C, ³¹P) provides a wealth of information. The ³¹P NMR spectrum is particularly diagnostic, as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including coordination to a metal center. magritek.com
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study chemical processes that occur on the NMR timescale. In the context of this compound complexes, DNMR can be used to investigate ligand exchange dynamics. osti.gov For instance, a complex in solution might exist in equilibrium between coordinated and free ligand states. At low temperatures, where the exchange is slow, distinct NMR signals for the free and coordinated ligand would be observed. As the temperature is raised, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. By analyzing the lineshape changes as a function of temperature, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the exchange process.
When a this compound complex is immobilized on a solid support like silica (B1680970) or a polymer to create a heterogeneous catalyst, solid-state NMR (SSNMR) is essential for its characterization. rsc.org Due to the broad lines typically observed in solid samples, techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed.
³¹P CP-MAS NMR is particularly informative. mdpi.com The ³¹P chemical shift provides direct evidence of the ligand's successful grafting onto the support and its coordination state. Changes in the chemical shift anisotropy (CSA), which is averaged out in solution but present in solid-state spectra, can provide details about the local symmetry and mobility of the phosphine oxide group on the catalyst surface. osti.gov Furthermore, SSNMR can be used to study the interaction of reactants with the active catalytic sites. pku.edu.cn
Table 2: Representative ³¹P NMR Chemical Shifts for Phosphine Oxides (Note: These are typical values for analogous systems, as specific data for the target compound was not found.)
| State | Typical ³¹P Chemical Shift (ppm) | Information Gained |
| Free Ligand (in solution) | +30 to +50 | Reference chemical shift for the uncoordinated phosphine oxide. |
| Coordinated Ligand (in solution) | Shifted from free ligand value | The magnitude and direction of the coordination-induced shift indicate changes in the phosphorus electronic environment. researchgate.net |
| Immobilized Ligand (Solid-State NMR) | Broad signal, value may vary | Confirms immobilization; line width and anisotropy give insight into surface mobility and binding homogeneity. mdpi.com |
| Oxidized Ligand (Side Product) | ~+47 to +55 | Can be used to monitor the stability and potential degradation of related phosphine ligands during a reaction. magritek.com |
To determine the enantiomeric excess (ee) of a chiral sample of this compound, chiral NMR spectroscopy can be employed. This method relies on creating a diastereomeric environment for the two enantiomers, which makes them magnetically non-equivalent and thus resolvable in the NMR spectrum. This is typically achieved by adding a chiral resolving agent (CRA) or a chiral solvating agent (CSA) to the NMR sample. The two enantiomers interact differently with the chiral agent, leading to the formation of transient diastereomeric complexes. As a result, corresponding nuclei in the two enantiomers exhibit different chemical shifts (ΔΔδ). The enantiomeric excess can then be determined directly by integrating the signals corresponding to each enantiomer.
Mass Spectrometry for Complex Characterization
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its complexes. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for analyzing organometallic complexes because they can transfer intact ionic species from solution to the gas phase with minimal fragmentation. sjsu.edu
For a cationic metal complex of this compound, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion of the complex. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this ion, allowing for the unambiguous determination of its elemental formula. The observed isotopic pattern of the molecular ion peak can also confirm the identity of the metal atom in the complex, as many metals have distinctive isotopic signatures. Fragmentation patterns observed in the mass spectrum can offer additional structural information about the ligand and its binding. acs.orgrsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complexes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules and is highly effective for functional group analysis in complexes. ksu.edu.sa For this compound, the most diagnostic vibrational mode is the P=O stretching frequency, ν(P=O). rsc.org
In the IR spectrum of the free ligand, this vibration appears as a strong, sharp band. monash.edumdpi.com Upon coordination to a metal center through the phosphoryl oxygen, the P=O bond is weakened due to the donation of electron density to the metal. This weakening results in a decrease in the P=O stretching frequency (a red shift). The magnitude of this shift (Δν) is directly related to the strength of the M-O coordination bond; a larger shift indicates a stronger interaction. mdpi.com Therefore, by comparing the ν(P=O) of the free ligand with that of its metal complex, one can gain valuable insight into the nature and strength of the ligand-metal bond. Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations. researchgate.net
Table 3: Typical Vibrational Frequencies for Phosphine Oxide Ligands (Note: This table provides general frequency ranges from the literature for analogous compounds.)
| Vibrational Mode | Typical Frequency (cm⁻¹) (Free Ligand) | Change Upon Coordination |
| P=O Stretch (ν(P=O)) | 1150 - 1270 mdpi.comresearchgate.net | Decreases (red shifts) by 20-100 cm⁻¹, indicating M-O bond formation. mdpi.com |
| N-H Stretch (ν(N-H)) | 3200 - 3400 | May shift if involved in hydrogen bonding or N-coordination. |
| C-H Stretches | 2800 - 3000 | Generally less sensitive to coordination unless involved in direct interactions. |
| P-C Stretch (ν(P-C)) | 650 - 750 | May show minor shifts upon coordination, reflecting changes in the overall electronic structure. |
Emerging Research Directions and Future Perspectives on Dimethyl Piperidin 2 Yl Phosphine Oxide
Applications in Supramolecular Chemistry and Molecular Recognition
The unique structural features of dimethyl(piperidin-2-yl)phosphine oxide make it a compelling candidate for applications in supramolecular chemistry and molecular recognition. The molecule possesses a distinct combination of a strong hydrogen bond acceptor in the phosphoryl oxygen (P=O) and a hydrogen bond donor in the piperidine (B6355638) amine (N-H). Phosphine (B1218219) oxides are well-documented for their potent hydrogen bond accepting (HBA) properties, which are crucial for the construction of supramolecular assemblies. acs.orgamanote.comresearchgate.net
This dual-functionality allows the molecule to engage in predictable, directional, non-covalent interactions. It can participate in self-assembly through intermolecular N-H···O=P hydrogen bonding to form dimers, chains, or more complex networks. Furthermore, it can act as a host molecule for guest species that have complementary hydrogen bond donor and acceptor sites. This capacity for molecular recognition is fundamental to applications in chemical sensing, separation science, and the design of new materials. In-depth NMR spectroscopy and computational studies on similar systems have highlighted the critical role of hydrogen bonds from phosphine oxides in directing the interaction with substrates. acs.org The combination of the stereochemically defined piperidine framework and the powerful hydrogen-bonding phosphine oxide group provides a versatile scaffold for creating highly selective host-guest systems.
Development of Novel Derivatives for Enhanced Catalytic Performance
The development of novel derivatives of this compound is a promising avenue for creating tailored catalysts with superior performance. The inherent structure of the molecule serves as a scaffold that can be systematically modified to fine-tune its steric and electronic properties, which in turn dictates its efficacy in a catalytic cycle. bohrium.comliv.ac.uk
Key synthetic strategies for creating such derivatives include palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or heterocyclic substituents onto the piperidine ring or its nitrogen atom. researchgate.net Additionally, modifications to the phosphorus center, replacing the methyl groups with other alkyl or aryl moieties, can further modulate the electronic nature and steric bulk of the ligand. The goal of these derivatizations is to enhance catalytic activity, improve enantioselectivity in asymmetric reactions, and increase catalyst stability. For instance, the creation of derivatives with additional coordinating groups could lead to new multidentate ligands with unique catalytic properties. The table below outlines potential derivatives and their expected influence on catalytic functions.
Table 1: Potential Derivatives and Their Hypothesized Catalytic Enhancements
| Derivative Type | Modification Site | Potential Enhancement | Rationale |
|---|---|---|---|
| N-Aryl/Alkyl Derivatives | Piperidine Nitrogen | Steric hindrance, solubility | Modifies the steric environment around the metal center and alters solubility in different solvents. |
| C-Substituted Piperidines | Piperidine Ring Carbons | Chiral environment, substrate specificity | Introduces additional stereocenters, creating a more defined chiral pocket for enhanced enantioselectivity. |
| P-Aryl/Functionalized Alkyl | Phosphorus Atom | Electronic properties, secondary interactions | Alters the Lewis basicity of the phosphoryl oxygen and can introduce secondary binding sites. |
| Bridged Bicyclic Analogues | Entire Scaffold | Rigidity, stability, reactivity | Creates a more rigid and pre-organized structure, potentially leading to faster reaction rates and higher stability. |
Integration into Flow Chemistry and Continuous Processes
The integration of this compound-based catalysts into flow chemistry represents a significant step towards more efficient, scalable, and sustainable chemical manufacturing. nih.gov Continuous flow processes offer numerous advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for full automation. bohrium.com
Potential for Biomimetic and Bio-Inspired Catalysis
The structural similarity of the piperidine core to numerous natural products provides a strong foundation for the development of biomimetic and bio-inspired catalysts based on this compound. The piperidine ring is a privileged scaffold found in a vast array of alkaloids with significant biological activity. nih.govmdpi.comnih.gov Research into the synthesis of these natural products often employs bio-inspired strategies that mimic biosynthetic pathways. rsc.orgsemanticscholar.org
By using the chiral piperidine framework as a scaffold, the dimethylphosphine (B1204785) oxide group can be positioned to function as an analogue of an active site residue in an enzyme. iupac.org This approach seeks to replicate the high selectivity and efficiency of enzymatic catalysis in a smaller, more robust chemical system. The phosphine oxide moiety, with its strong hydrogen-bonding capacity and defined stereoelectronic properties, can participate in substrate binding and activation, mimicking the role of amino acid side chains like aspartate or glutamate. A catalyst designed in this manner could perform highly selective transformations, such as asymmetric hydroxylations or C-C bond formations, under mild conditions, drawing direct inspiration from nature's catalytic machinery.
Synergistic Effects in Multi-Component Catalytic Systems
This compound is well-suited for use in multi-component catalytic systems where synergistic effects between different parts of the molecule can lead to enhanced reactivity and selectivity. The molecule contains two distinct potential donor sites: the hard phosphoryl oxygen and the hard piperidine nitrogen. This architecture allows it to function as a bifunctional or hemilabile ligand in coordination with a metal center. researchgate.netresearchgate.net
In a catalytic complex, these two groups can perform cooperative roles. For example, the piperidine nitrogen could serve as the primary anchoring point to a metal, forming a stable metal-ligand complex (an inner-sphere interaction). Simultaneously, the phosphine oxide group could remain unbound to the metal but interact with a substrate or a co-reagent via hydrogen bonding (an outer-sphere interaction). digitellinc.comnih.gov This dual activation mechanism, where the metal activates one part of a substrate and the ligand's functional group activates another, is a hallmark of synergistic catalysis. escholarship.org Such hemilabile behavior, where the phosphine oxide can weakly and reversibly coordinate to the metal, can also be beneficial by stabilizing catalytic intermediates or opening up a coordination site during a key step in the catalytic cycle. acs.orgnih.govwikipedia.org This cooperative action between the different components of the catalyst system can lead to reaction efficiencies and selectivities that are unattainable with simpler, monofunctional ligands.
Q & A
Q. Can this compound act as a chiral ligand in asymmetric catalysis, and what strategies enhance its enantioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
